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Compound of Interest

Compound Name: 8-Phenyloctanoic acid

Cat. No.: B031808

Spectroscopic Data Interpretation for 8-
Phenyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 8-
phenyloctanoic acid, a molecule of interest in various research and development sectors. By
examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, this document aims to offer a comprehensive reference for the structural elucidation and
characterization of this long-chain fatty acid.

Data Presentation

The spectroscopic data for 8-phenyloctanoic acid (C124H2002) are summarized in the tables
below. It is important to note that while the Mass Spectrometry data is based on experimental
findings from the NIST Mass Spectrometry Data Center, the *H and 3C NMR data are
predicted values generated by computational models, as experimental spectra for this specific
compound are not readily available in public databases. The IR data is based on characteristic
absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 8-Phenyloctanoic Acid
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Predicted Chemical Predicted .
Protons . L Integration
Shift (ppm) Multiplicity
H-a (Ar-H, ortho) 7.29 d 2H
H-b (Ar-H, meta) 7.20 t 2H
H-c (Ar-H, para) 7.11 t 1H
H-d (-CH2-Ph) 2.61 t 2H
H-e (-CH2-COOH) 2.35 t 2H
H-f to H-j (Aliphatic -
1.29-1.65 m 10H
CHz2-)
H-k (-COOH) 12.0 (approx.) brs 1H

Table 2: Predicted 13C NMR Spectroscopic Data for 8-Phenyloctanoic Acid

Carbon Predicted Chemical Shift (ppm)
C-1(C=0) 179.5

C-2 (-CH2-COOH) 34.1

C-3 to C-7 (Aliphatic -CHz2) 24.7-31.5

C-8 (-CH2-Ph) 36.0

C-9 (Ar-C, ipso) 142.8

C-10 (Ar-C, ortho) 128.5

C-11 (Ar-C, meta) 128.3

C-12 (Ar-C, para) 125.6

Table 3: Expected FT-IR Absorption Bands for 8-Phenyloctanoic Acid
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Expected
Functional Group Wavenumber Intensity Vibration
(cm™)
O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad Stretching
C-H (Aromatic) 3100 - 3000 Medium Stretching
C-H (Aliphatic) 3000 - 2850 Strong Stretching
C=0 (Carboxylic Acid) 1710 Strong Stretching
C=C (Aromatic) 1600, 1495, 1450 Medium to Weak Stretching
C-O (Carboxylic Acid) 1300 - 1200 Strong Stretching
O-H (Carboxylic Acid) 950 - 910 Medium, Broad Bending
) 770 - 730 and 720 - _
C-H (Aromatic) 680 Strong Out-of-plane Bending

Table 4. Mass Spectrometry Data for 8-Phenyloctanoic Acid

mlz Relative Intensity Proposed Fragment
220 Low [M]* (Molecular lon)
92 Moderate [C7Hs]*

91 High [C7H7]* (Tropylium ion)
41 Moderate [CsHs]+

Spectroscopic Interpretation
'H NMR Spectrum

The predicted 'H NMR spectrum of 8-phenyloctanoic acid shows distinct signals
corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are
expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most
deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are
also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl
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groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are
expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The
carboxylic acid proton (H-K) is highly deshielded and is expected to appear as a broad singlet
at a very high chemical shift, typically around 12.0 ppm.

13C NMR Spectrum

The predicted 3C NMR spectrum is consistent with the structure of 8-phenyloctanoic acid.
The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at
approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143
ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the
upfield region (24.7-36.0 ppm).

Infrared (IR) Spectrum

The IR spectrum of 8-phenyloctanoic acid is expected to be dominated by the characteristic
absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H
stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm~1. A
strong and sharp C=0 stretching absorption around 1710 cm~1 is also a key indicator of the
carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-
H stretches just above 3000 cm~%, C=C stretching bands in the 1600-1450 cm~! region, and
strong C-H out-of-plane bending bands in the 770-680 cm~1* range, indicative of a
monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions
between 3000 and 2850 cm™1.

Mass Spectrum

The electron ionization (El) mass spectrum of 8-phenyloctanoic acid is characterized by
significant fragmentation. The molecular ion peak ([M]*) at m/z 220 is expected to be of low
intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C
bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the
base peak.[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the
phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 8-phenyloctanoic acid (5-10 mg) is dissolved in approximately 0.7 mL of a
deuterated solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.
The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For tH NMR, 16 to 32
scans are typically acquired with a relaxation delay of 1-2 seconds. For 13C NMR, a larger
number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to
obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is
used to simplify the 13C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small
amount of the solid 8-phenyloctanoic acid is dissolved in a volatile solvent such as
dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is
allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then
mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32
scans at a resolution of 4 cm~1.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of 8-phenyloctanoic acid in a volatile organic solvent
(e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas
chromatograph (GC-MS) for separation and purification. In the ion source, the sample is
vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting
positively charged ions and fragment ions are then accelerated into the mass analyzer, where
they are separated based on their mass-to-charge (m/z) ratio.

Visualization of Key Processes

The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of 8-
phenyloctanoic acid and the logical relationships for interpreting its NMR spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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